molecular formula C23H48ClNO B8662974 Oxiranemethanaminium, N,N-dimethyl-N-octadecyl-, chloride CAS No. 13078-60-9

Oxiranemethanaminium, N,N-dimethyl-N-octadecyl-, chloride

Cat. No. B8662974
CAS RN: 13078-60-9
M. Wt: 390.1 g/mol
InChI Key: JQHHCVUYAWPCLA-UHFFFAOYSA-M
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Description

Oxiranemethanaminium, N,N-dimethyl-N-octadecyl-, chloride is a useful research compound. Its molecular formula is C23H48ClNO and its molecular weight is 390.1 g/mol. The purity is usually 95%.
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properties

CAS RN

13078-60-9

Product Name

Oxiranemethanaminium, N,N-dimethyl-N-octadecyl-, chloride

Molecular Formula

C23H48ClNO

Molecular Weight

390.1 g/mol

IUPAC Name

dimethyl-octadecyl-(oxiran-2-ylmethyl)azanium;chloride

InChI

InChI=1S/C23H48NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(2,3)21-23-22-25-23;/h23H,4-22H2,1-3H3;1H/q+1;/p-1

InChI Key

JQHHCVUYAWPCLA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1CO1.[Cl-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a two liter reaction flask, fitted with a stirrer, thermometer, reflux condenser, heating mantle and a feed funnel, 205 grams of deionized water was charged. 205 grams (1 mole) of d,l- panthenol was charged into the water and stirred until dissolved. In a separate stirred one liter vessel, 852 grams (1 mole) of 50% aqueous QUAB 426 (3-Chloro-2-hydroxypropyl stearyl dimethylammonium chloride) was reacted with approximately 80 grams (1 mole) of 50% aqueous sodium hydroxide solution, to form a solution of QUAB 393 (2,3-Epoxypropyl stearyl dimethyl ammonium chloride), to a pH of ~ 9.5. The batch was heated to 50°-60° C., and the QUAB 393 solution was added to the panthenol solution through the feed funnel. The pH of the reaction mixture was checked, and adjusted to ~ 9.5 with a small additional amount of 50% sodium hydroxide solution, as required. The batch was then agitated at 50°-60° C. for a four hour period to assure complete reaction. The pH of the batch was then adjusted to 6.5-8.0 with a small amount of lactic acid. The resultant product was a clear yellow solution, containing approximately 50% solids, of which approximately 43% was stearyl dimethyl quaternized panthenol. An in vitro efficacy test of this material versus a 50% panthenol solution was tested for uptake on human hair swatches and showed an approximate 27% greater uptake than the unquaternized panthenol. Adjusting the results for concentration of active material, the stearyl dimethyl quaternized panthenol showed an approximate 31% greater uptake than the unquaternized panthenol.
Quantity
205 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-Chloro-2-hydroxypropyl stearyl dimethylammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
205 g
Type
solvent
Reaction Step Three

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